Arv-471

Description

Properties

IUPAC Name |

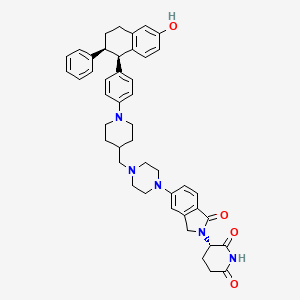

(3S)-3-[6-[4-[[1-[4-[(1R,2S)-6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenyl]piperidin-4-yl]methyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H49N5O4/c51-37-12-15-39-33(27-37)8-13-38(31-4-2-1-3-5-31)43(39)32-6-9-35(10-7-32)48-20-18-30(19-21-48)28-47-22-24-49(25-23-47)36-11-14-40-34(26-36)29-50(45(40)54)41-16-17-42(52)46-44(41)53/h1-7,9-12,14-15,26-27,30,38,41,43,51H,8,13,16-25,28-29H2,(H,46,52,53)/t38-,41+,43+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZDVPMABRWKIZ-XMOGEVODSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)O)C(C1C3=CC=CC=C3)C4=CC=C(C=C4)N5CCC(CC5)CN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8)C9CCC(=O)NC9=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)O)[C@H]([C@H]1C3=CC=CC=C3)C4=CC=C(C=C4)N5CCC(CC5)CN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8)[C@H]9CCC(=O)NC9=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H49N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

723.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2229711-68-4 | |

| Record name | ARV-471 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2229711684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vepdegestrant | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC1U3R1YMI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Key Synthetic Steps

-

Substrate Preparation : The precursor, a prochiral ketone, is synthesized via a multi-step sequence involving Ullmann coupling and Boc protection.

-

Hydrogenation Conditions : The ketone undergoes asymmetric hydrogenation at 50–100 bar H₂ pressure in the presence of a Ru-(S)-Xyl-SYNPHOS catalyst.

-

Downstream Functionalization : The resulting alcohol is converted to the final PROTAC structure through amide coupling and deprotection.

Advantages and Metrics

-

Diastereoselectivity : >99% de, eliminating the need for chiral chromatography.

-

Yield : 85–92% for the hydrogenation step, with an overall process yield of 65–70%.

-

Scalability : Demonstrated at kilogram scale with consistent purity (>99.5%).

Chiral Salt Resolution via Crystallization

Patent-Disclosed Methodology

A 2022 Chinese patent (CN114085213B) outlines an alternative strategy using chiral salt resolution to isolate the desired enantiomer. This method addresses stereochemical challenges by forming diastereomeric salts with a chiral acid, followed by crystallization.

Process Details

-

Racemic Mixture Preparation : The cis-isomer of a key intermediate (Compound 6) is synthesized via Suzuki-Miyaura cross-coupling.

-

Salt Formation : The racemate is treated with (-)-di-p-toluoyl-D-tartaric acid in ethanol, yielding diastereomeric salts.

-

Crystallization : Selective crystallization at 0–5°C isolates the desired (R)-configured salt, which is subsequently liberated via base treatment.

Performance Metrics

-

Overall Yield : 40–45% for the resolution step, with a total synthetic yield of 50–55%.

-

Environmental Impact : Reduced solvent waste compared to traditional chromatography.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Parameter | Catalytic Hydrogenation | Chiral Resolution |

|---|---|---|

| Diastereoselectivity | >99% de | 98–99% ee |

| Key Step Yield | 85–92% | 40–45% |

| Chromatography Required | No | No |

| Industrial Scalability | High | Moderate |

The catalytic hydrogenation route excels in yield and stereocontrol, making it preferable for large-scale production. In contrast, the resolution method offers a cost-effective alternative for laboratories without access to specialized catalysts.

Challenges and Innovations

-

Catalyst Cost : Ruthenium complexes are expensive but reusable in flow systems.

-

Solvent Optimization : The patent method uses ethanol instead of dichloromethane, enhancing sustainability.

Recent Advancements in Process Chemistry

Chemical Reactions Analysis

Types of Reactions

Vepdegestrant undergoes several types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

Scientific Research Applications

Clinical Trials and Efficacy

ARV-471 is currently undergoing multiple clinical trials to evaluate its safety, tolerability, and effectiveness:

-

Phase 1 Studies :

- Initial trials have shown promising results in heavily pretreated patients with metastatic breast cancer. In one study, this compound achieved a clinical benefit rate of 40% among patients previously treated with CDK4/6 inhibitors .

- The compound has demonstrated robust ER degradation (up to 89%) and tumor shrinkage in clinical settings .

- Phase 1b Combination Studies :

- Phase 2 Monotherapy Expansion :

Preclinical Findings

Preclinical studies have provided critical insights into the potential of this compound:

- Tumor Growth Inhibition : In xenograft models, this compound induced tumor regression significantly more than fulvestrant and other selective estrogen receptor degraders (SERDs). For example, it achieved tumor growth inhibition rates between 87% and 123% in various models .

- Resistance Mechanisms : this compound has shown efficacy against mutant forms of ER that are resistant to conventional therapies, suggesting it could be a viable option for patients with advanced disease who have developed resistance .

Safety Profile

The safety profile of this compound appears favorable based on early clinical data. Patients have tolerated the drug well, with manageable side effects reported during trials . This aspect is crucial as it may influence treatment adherence and overall patient outcomes.

Data Summary Table

Mechanism of Action

Vepdegestrant exerts its effects by binding to the estrogen receptor and recruiting the cereblon E3 ubiquitin ligase. This interaction triggers the ubiquitination of the estrogen receptor, leading to its subsequent degradation by the proteasome. This mechanism effectively reduces the levels of estrogen receptor in the cells, thereby inhibiting estrogen receptor-mediated signaling pathways .

Comparison with Similar Compounds

Resistance Mechanisms and Combination Strategies

Resistance Mechanisms

- ER Loss : Prolonged this compound exposure selects for ER-negative clones with activated MAPK or epithelial-mesenchymal transition (EMT) pathways .

- CRBN Downregulation : Loss of CRBN expression reduces PROTAC efficacy, a challenge shared with other CRBN-based degraders .

Synergistic Combinations

Biological Activity

ARV-471, also known as vepdegestrant, is a novel oral protein degrader designed to target the estrogen receptor (ER) for the treatment of ER-positive/HER2-negative breast cancer. This compound utilizes a PROTAC (proteolysis-targeting chimera) mechanism to induce degradation of the ER, thereby inhibiting tumor growth. The following sections delve into its biological activity, preclinical and clinical findings, and relevant case studies.

This compound functions by selectively binding to the ER and recruiting an E3 ligase to facilitate its degradation. This process not only reduces the levels of ER in tumor cells but also inhibits downstream signaling pathways that promote cancer cell proliferation. The compound has demonstrated potent activity in various preclinical models, showing significant tumor shrinkage and improved outcomes compared to traditional therapies.

Preclinical Findings

In initial studies, this compound exhibited:

- High Potency : Near-complete degradation of ER in both wild-type and mutant ER-expressing cell lines.

- Tumor Growth Inhibition : Superior efficacy compared to fulvestrant, another ER-targeting agent, particularly in models resistant to tamoxifen.

- Combination Efficacy : Enhanced anti-tumor effects when used in conjunction with CDK4/6 inhibitors, indicating potential for combination therapy strategies .

Table 1: Preclinical Efficacy of this compound

| Study Type | Observations | Outcome |

|---|---|---|

| In vitro | ER degradation in cell lines | Near-complete degradation |

| In vivo | MCF7/estradiol model | Significant tumor shrinkage |

| Combination | With CDK4/6 inhibitors | Enhanced tumor growth inhibition |

Phase 1/2 Trials

This compound has undergone extensive clinical evaluation with promising results:

- Clinical Benefit Rate (CBR) : In a cohort of heavily pretreated patients (median of four prior therapies), this compound achieved a CBR of 38% overall and 51.2% in patients with ESR1 mutations .

- ER Degradation : Robust ER degradation was observed across all dose levels, with a mean reduction of approximately 71% .

- Tolerability Profile : The drug was well-tolerated, with most adverse events being mild to moderate in severity. Common side effects included nausea and fatigue .

Table 2: Summary of Clinical Outcomes with this compound

| Parameter | Results |

|---|---|

| Total Patients | 71 |

| Median Prior Therapies | 4 |

| Overall CBR | 38% |

| CBR in ESR1 Mutant Patients | 51.2% |

| Median Progression-Free Survival | 3.7 months |

Case Studies

Several case studies have highlighted the efficacy of this compound in real-world clinical settings:

- Case Study A : A patient with advanced ER+/HER2- breast cancer who had failed multiple therapies (including CDK4/6 inhibitors) showed a confirmed partial response after four months on this compound.

- Case Study B : Another patient with an ESR1 mutation experienced stable disease for over six months while on treatment, demonstrating the potential for this compound to provide durable responses even in heavily pretreated populations.

Q & A

Q. What is the molecular mechanism of ARV-471 as a PROTAC estrogen receptor (ER) degrader, and how does it differ from traditional selective ER degraders (SERDs) like fulvestrant?

this compound is an orally bioavailable proteolysis-targeting chimera (PROTAC) that recruits the E3 ubiquitin ligase Cereblon to ubiquitinate and degrade ERα via the proteasome. Unlike SERDs such as fulvestrant, which partially degrade ER and act as antagonists, this compound achieves near-complete ER degradation (DC50 = 1–2 nM in vitro) and demonstrates superior tumor growth inhibition in preclinical models, including ESR1-mutant tumors resistant to fulvestrant .

Q. What preclinical models are used to validate this compound’s efficacy, and what parameters are measured to assess tumor regression?

Key models include ER+ MCF7 xenografts, tamoxifen-resistant MCF7 models, and ESR1 Y537S/D538G mutant patient-derived xenografts (PDX). Parameters include tumor volume reduction, ER protein degradation (quantified via immunohistochemistry or Western blotting), and suppression of ER-dependent gene expression (e.g., TFF1, PGR) .

Q. How is the clinical benefit rate (CBR) defined in this compound trials, and what secondary endpoints are evaluated?

CBR is defined as the proportion of patients achieving complete response (CR), partial response (PR), or stable disease (SD) for ≥24 weeks. Secondary endpoints include progression-free survival (PFS), overall survival (OS), and objective response rate (ORR) per RECIST criteria. In Phase I/II trials, this compound demonstrated a CBR of 41–42% in heavily pretreated populations .

Q. What pharmacokinetic (PK) properties support this compound’s once-daily dosing regimen?

this compound exhibits a plasma half-life of ~28 hours, dose-proportional exposure up to 360 mg, and steady-state concentrations exceeding thresholds for tumor regression in preclinical models. These properties enable sustained ER degradation with daily oral administration .

Q. How does this compound’s safety profile compare to fulvestrant in early-phase trials?

In Phase I trials, this compound showed no dose-limiting toxicities (DLTs) up to 700 mg, with manageable adverse events (AEs) such as fatigue (14%) and nausea (10%). Grade ≥3 AEs were rare (<5%), contrasting with fulvestrant’s intramuscular administration challenges and higher discontinuation rates .

Advanced Research Questions

Q. What methodological approaches are used to analyze ER degradation in paired tumor biopsies during this compound trials?

Paired biopsies are analyzed pre- and post-treatment using immunohistochemistry (IHC) for ER H-score quantification or Western blotting for ERα protein levels. Reductions >90% ER degradation have been observed at doses ≥60 mg, correlating with clinical efficacy .

Q. How are Phase I trials designed to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) for this compound?

Trials employ a 3+3 dose-escalation design, monitoring DLTs (e.g., grade 4 hematologic toxicity) over 28-day cycles. Pharmacokinetic parameters (Cmax, AUC24) and pharmacodynamic markers (ER degradation) guide RP2D selection. The VERITAC trial identified 200 mg as the Phase III dose based on exposure-efficacy relationships .

Q. What strategies enhance this compound’s antitumor effects in combination with CDK4/6 inhibitors like palbociclib?

Preclinical studies show synergistic activity when this compound is combined with CDK4/6 inhibitors, leading to tumor regression in MCF7 xenografts. Co-administration enhances cell cycle arrest (G1 phase) and ER degradation, validated via RNA sequencing for pathway suppression and Ki-67 reduction .

Q. How do researchers address ESR1 mutations in this compound-resistant ER+ breast cancer models?

this compound is tested in ESR1 Y537S/D538G mutant cell lines and PDX models, where it degrades mutant ER and restores sensitivity. Mechanistic studies include ubiquitin-proteasome inhibition assays and transcriptomic profiling to identify resistance pathways .

Q. What statistical methods are used to analyze dose-response relationships in this compound’s PK/pharmacodynamic (PD) studies?

Non-linear mixed-effects modeling correlates plasma exposure (AUC) with ER degradation and tumor shrinkage. Bayesian hierarchical models assess inter-patient variability, while longitudinal analyses track ER degradation kinetics across dosing cycles .

Methodological Considerations

- Preclinical Model Selection : Use ER+ cell lines (MCF7, T47D) and ESR1-mutant PDX models to mimic clinical resistance.

- Biomarker Analysis : Quantify ER degradation via IHC H-scores and RNA-seq for ER-dependent gene suppression.

- Clinical Trial Design : Prioritize adaptive trial platforms (e.g., TACTIVE-U umbrella study) to evaluate combinations with targeted therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.